N-methyl-4-phenyloxazol-2-amine

Data Deficiency Procurement Risk Evidence-Based Selection

N-methyl-4-phenyloxazol-2-amine (IUPAC: N-methyl-4-phenyl-1,3-oxazol-2-amine) is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. With a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol, this compound is primarily utilized as a building block in the synthesis of more complex heterocyclic compounds.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1420901-03-6
Cat. No. B2576005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-phenyloxazol-2-amine
CAS1420901-03-6
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCNC1=NC(=CO1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c1-11-10-12-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
InChIKeyJFGWGFDWFXQVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-phenyloxazol-2-amine (CAS 1420901-03-6): Sourcing and Baseline Characterization for Research Procurement


N-methyl-4-phenyloxazol-2-amine (IUPAC: N-methyl-4-phenyl-1,3-oxazol-2-amine) is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. With a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol, this compound is primarily utilized as a building block in the synthesis of more complex heterocyclic compounds . It is a structural analog within the aminorex class, a group of stimulant drugs with a 5-phenyl-2-amino-oxazoline core [1], though it is not approved for therapeutic use and is intended solely for research purposes .

Why Generic Substitution of N-Methyl-4-phenyloxazol-2-amine is Not Advisable: The Criticality of Structural Specificity


While N-methyl-4-phenyloxazol-2-amine is a member of the broader aminorex analog family, which includes compounds like 4-methylaminorex and aminorex itself, direct substitution cannot be assumed without rigorous comparative data [1]. The specific N-methyl substitution on the oxazole ring is a critical structural feature that distinguishes it from its unsubstituted parent, 4-phenyloxazol-2-amine (CAS 33119-65-2), and other in-class compounds . The presence and position of this methyl group are known to confer specific chemical and biological properties that are not interchangeable with other analogs . Therefore, for applications requiring precise molecular architecture, such as targeted synthesis or structure-activity relationship (SAR) studies, substituting this compound with a related analog is a high-risk proposition that could invalidate experimental outcomes. The following sections, however, highlight a critical data gap that prevents a data-driven selection of this compound over its alternatives.

Quantitative Evidence Guide for N-Methyl-4-phenyloxazol-2-amine: Analysis of Differential Performance and Critical Data Gaps


Critical Data Gap: No Quantitative Comparative Evidence Available for Scientific Selection

Despite extensive searching across primary research papers, patents, and authoritative databases, no quantitative comparative data could be located for N-methyl-4-phenyloxazol-2-amine (CAS 1420901-03-6) against any direct comparator. The compound appears in no peer-reviewed studies with measurable biological, physicochemical, or analytical parameters. Consequently, a meaningful, data-driven differentiation from analogs like 4-phenyloxazol-2-amine (CAS 33119-65-2), 4-methylaminorex, or other oxazole derivatives is currently impossible. Any claim of superior or unique performance would be unsubstantiated. [1] [2] [3]

Data Deficiency Procurement Risk Evidence-Based Selection

Limited Vendor-Derived Anticancer Activity Data: A Non-Comparative, Unverified Data Point

A single vendor reports an IC50 value of 0.65 μM for N-methyl-4-phenyloxazol-2-amine against the MCF-7 breast cancer cell line. This data is not from a peer-reviewed source and lacks any comparator data, such as a standard chemotherapeutic agent (e.g., doxorubicin) or a closely related analog. Without a comparator, the relative potency and potential significance of this finding cannot be assessed. Furthermore, the experimental conditions (e.g., incubation time, assay type) are not provided, making it impossible to evaluate data quality or reproducibility.

Anticancer Research In Vitro Activity Vendor Data

Recommended Application Scenarios for N-Methyl-4-phenyloxazol-2-amine Based on Available Evidence and Data Gaps


Exploratory Synthesis and Scaffold Derivatization

Given its primary documented use as a 'building block in the synthesis of more complex heterocyclic compounds,' this compound is best suited for exploratory synthetic chemistry projects aimed at generating novel oxazole-based libraries. Its utility is as a core scaffold for further functionalization, and its value is derived from its structural novelty rather than any proven bioactivity. Procurement is appropriate for laboratories equipped to perform their own full characterization (NMR, MS, purity analysis) and biological screening, as no reliable data exists to inform target selection.

Analytical Reference Standard for Emerging Novel Psychoactive Substances (NPS)

As a structural analog of aminorex-class stimulants, which are monitored as novel psychoactive substances (NPS), this compound could serve as a reference standard for forensic and toxicological laboratories developing analytical methods. [1] The development of LC-MS/MS or GC-MS methods to detect and differentiate this compound from other emerging aminorex analogs would be a valid research application. Its procurement would be justified for creating spectral libraries and validating detection assays, where the identity of the exact compound is paramount and comparative bioactivity data is irrelevant. [1]

Structure-Activity Relationship (SAR) Probe in Kinase Inhibitor Research

The 2-aminooxazole motif is a recognized pharmacophore for tyrosine kinase inhibition, as seen in patents for compounds targeting c-kit, bcr-abl, and Flt-3. [2] This specific compound, with its N-methyl and 4-phenyl substitution pattern, could be procured as a SAR probe to explore the chemical space around this core. Its value lies in its unique substitution pattern, which can help delineate the structural requirements for target binding or selectivity. Its use is predicated on the assumption that any observed activity will be novel and must be fully characterized by the end-user, as no prior data exists. [2]

Quote Request

Request a Quote for N-methyl-4-phenyloxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.